7-Bromo-1-isopropylbenzotriazole-5-carbonitrile
Overview
Description
7-Bromo-1-isopropylbenzotriazole-5-carbonitrile is a chemical compound with the CAS Number: 1437794-89-2. Its molecular weight is 265.11 and its IUPAC name is 7-bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole-5-carbonitrile .
Molecular Structure Analysis
The molecular formula of this compound is C10H9BrN4 . The InChI code is 1S/C10H9BrN4/c1-6(2)15-10-8(11)3-7(5-12)4-9(10)13-14-15/h3-4,6H,1-2H3 .Physical and Chemical Properties Analysis
The compound this compound has a molecular weight of 265.11 . It is recommended to be stored in a refrigerated environment .Scientific Research Applications
Regioselective Hydrodehalogenation and Synthesis Applications
Studies have demonstrated the utility of related compounds in regioselective hydrodehalogenation processes, leading to the synthesis of various carbonitriles and isothiazoles. For instance, regioselective hydrodebromination of dibromoisothiazole with zinc or indium dust has yielded bromoisothiazole carbonitriles, which are further transformed into carboxamides and carboxylic acids, showcasing a pathway for synthesizing structurally complex molecules from simpler brominated precursors (Ioannidou & Koutentis, 2011).
Suzuki Coupling for Aryl Substitution
Research on dichloroisothiazole carbonitrile has highlighted its reactivity with aryl- and methylboronic acids under Suzuki coupling conditions, leading to the regiospecific synthesis of chloro-aryl-isothiazole carbonitriles. This method extends the utility of halogenated carbonitriles in cross-coupling reactions to introduce aryl groups selectively, offering a versatile approach for the modification of heterocyclic compounds (Christoforou, Koutentis, & Rees, 2003).
Reactions with Secondary Dialkylamines
Further investigations have shown that bromoisothiazole carbonitriles can react with secondary dialkylamines to yield amino-substituted derivatives. This reactivity pattern opens avenues for synthesizing compounds with potential biological activity by introducing various amine functionalities into the isothiazole ring system (Kalogirou & Koutentis, 2014).
Triaryl Isothiazole Synthesis
Isothiazoles have been used as precursors for the synthesis of triarylisothiazoles through C-C coupling chemistry. The ability to selectively functionalize isothiazoles at different positions enables the construction of compounds with intricate aromatic systems, which could find applications in materials science and as ligands in catalysis (Christoforou & Koutentis, 2007).
Safety and Hazards
Properties
IUPAC Name |
7-bromo-1-propan-2-ylbenzotriazole-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4/c1-6(2)15-10-8(11)3-7(5-12)4-9(10)13-14-15/h3-4,6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPGOLFFQHICDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2Br)C#N)N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501190924 | |
Record name | 1H-Benzotriazole-5-carbonitrile, 7-bromo-1-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501190924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1437794-89-2 | |
Record name | 1H-Benzotriazole-5-carbonitrile, 7-bromo-1-(1-methylethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1437794-89-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Benzotriazole-5-carbonitrile, 7-bromo-1-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501190924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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